molecular formula C18H25NO6 B6416268 Boc-D-beta-homoglutamic acid(OBzl) CAS No. 1421258-63-0

Boc-D-beta-homoglutamic acid(OBzl)

Cat. No.: B6416268
CAS No.: 1421258-63-0
M. Wt: 351.4 g/mol
InChI Key: JABNOCWCLLYHKE-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-beta-homoglutamic acid(OBzl) is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound Boc-D-beta-homoglutamic acid(OBzl) is 351.16818752 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Boc-D-beta-homoglutamic acid(OBzl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-beta-homoglutamic acid(OBzl) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-6-phenylmethoxyhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19-14(11-15(20)21)9-10-16(22)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABNOCWCLLYHKE-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)OCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Understanding the stereochemistry of D-beta-homo amino acids

Stereochemical Engineering of D- -Homo Amino Acids

Synthesis, Analysis, and Peptidomimetic Applications

Executive Summary

This technical guide addresses the structural, synthetic, and analytical frameworks required to utilize D-



The Stereochemical Landscape: Nomenclature & Topology

To engineer these molecules, one must first navigate the nomenclature, which often confuses IUPAC rules with Seebach/Gellman conventions.

1.1 The Homologation Shift

A "homo" amino acid implies the retention of the side-chain functionality with an extended backbone.

  • 
    -Amino Acid: 
    
    
  • 
    -Homo Amino Acid:  The insertion of a methylene group creates two possible isomers based on side-chain position:
    
    • 
      -Homo:  The side chain resides on the 
      
      
      -carbon (relative to the carboxyl). This is the direct product of Arndt-Eistert homologation of
      
      
      -amino acids.
    • 
      -Homo:  The side chain resides on the 
      
      
      -carbon. These require different synthetic routes (e.g., alkylation of chiral enolates).
1.2 The "D" Configuration Paradox

In


  • Retention of Configuration: Synthesizing a D-

    
    -homo amino acid typically requires starting with a D-
    
    
    -amino acid
    .
  • CIP Priority Shift: Be cautious. The insertion of

    
     changes the neighbors of the chiral center. An 
    
    
    -configuration in the
    
    
    -parent might become
    
    
    in the
    
    
    -homolog depending on the side chain priority, even if the absolute geometry is retained. Always trace back to the parent D/L source for clarity.

BetaNomenclatureStartParent D-Alpha-Amino Acid(R-group on Alpha)ArndtArndt-EistertHomologationStart->Arndt Diazomethane/Ag+ AlkylationEnolate Alkylation(Chiral Auxiliary)Start->Alkylation Derivatization Beta3D-Beta3-Homo Amino Acid(Side chain on Beta-C)*Most Common in Drug Design*Arndt->Beta3 Methylene Insertion(Retention of Config)Beta2D-Beta2-Homo Amino Acid(Side chain on Alpha-C)Alkylation->Beta2 C-Alpha Substitution

Figure 1: Synthetic lineage of D-beta-homo amino acids. The

Synthetic Architecture: The Arndt-Eistert Protocol

The gold standard for generating D-

Arndt-Eistert homologation
2.1 Mechanism & Stereocontrol

The reaction proceeds via a diazoketone intermediate, followed by a Wolff rearrangement.[1] The critical feature is that the chiral center migrates with its electron pair to the ketene intermediate, retaining its configuration .

WolffRearrangementStep1Activated D-AA(Mixed Anhydride)Step2Diazoketone(Intermediate)Step1->Step2+ CH2N2(Acylation)Step3Wolff Rearrangement(Ketene Formation)Step2->Step3Ag(I) / Heat(-N2)Step4D-Beta-Homo AAStep3->Step4+ H2O/OH-(Nucleophilic Attack)

Figure 2: The Wolff Rearrangement mechanism ensuring stereochemical retention during homologation.

2.2 Validated Protocol: Synthesis of Fmoc-D-

-Homo-Leucine

Note: Diazomethane is explosive. Use a dedicated diazomethane generator with polished glass joints and blast shields, or use TMS-diazomethane as a safer alternative (though yields may vary).

Reagents:

  • Fmoc-D-Leucine (1.0 eq)

  • Isobutyl chloroformate (1.1 eq) / NMM (N-methylmorpholine)

  • Diazomethane (excess, in diethyl ether)

  • Silver Benzoate (

    
     eq)
    
  • 1,4-Dioxane / Water

Step-by-Step Methodology:

  • Activation: Dissolve Fmoc-D-Leu (10 mmol) in dry THF under Argon. Cool to -15°C. Add NMM (11 mmol) followed by isobutyl chloroformate (11 mmol) dropwise. Stir for 20 min to form the mixed anhydride.

  • Diazoketone Formation: Filter the salts quickly and add the filtrate to a pre-cooled (0°C) solution of diazomethane in ether (approx. 20 mmol). Stir at 0°C for 1 hour, then warm to RT.

    • Checkpoint: Monitor by TLC. The diazoketone is usually a distinct yellow spot.

    • Workup: Wash with saturated

      
      , dry over 
      
      
      , and concentrate carefully (do not heat).
  • Wolff Rearrangement: Dissolve the crude diazoketone in 1,4-dioxane/water (9:1). Add Silver Benzoate (catalyst).

    • Ultrasound Variant: Sonicate the mixture. This often promotes the reaction faster and at lower temperatures than refluxing, preserving Fmoc integrity.

    • Observation: Nitrogen gas evolution indicates reaction progress.

  • Isolation: Filter off silver residues. Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate.[2] Recrystallize to obtain pure Fmoc-D-

    
    -homo-Leu.
    
Conformational Dynamics: The Foldamer Advantage

D-

Foldamers3
3.1 Helix Formation

While




3
StructureHydrogen BondResidues/TurnStabilityNote
14-Helix

~3.0HighRequires

-substitution.[4] D-enantiomers induce Left-Handed 14-helices.
12-Helix

~2.5ModerateFavored by cyclic or specific side-chain constraints.
Sheet Inter-strand-HighCan form stable pleated sheets.
3.2 The "D" Effect on Folding
  • Chirality & Twist: An all-L-

    
    -peptide 14-helix has a specific macroscopic dipole and twist (Right-Handed). An all-D-
    
    
    -peptide forms the mirror image (Left-Handed).
  • Mixed Sequences: Incorporating D-

    
     residues into an L-
    
    
    backbone acts as a "helix breaker" or a "turn inducer," similar to Proline or Glycine in
    
    
    -peptides, allowing for the design of hairpins.
Analytical Validation: Marfey’s Method

Verifying the stereochemical purity of D-

Marfey’s Method
4.1 Principle

The reagent FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the amino group.

  • D-

    
    -AA + L-FDAA 
    
    
    (D-L) Diastereomer
  • L-

    
    -AA + L-FDAA 
    
    
    (L-L) Diastereomer These diastereomers have different hydrophobicities and separate easily on a standard C18 column.
4.2 Protocol: Stereochemical Assignment
  • Derivatization:

    • Take 50

      
      L of your synthesized D-
      
      
      -AA (50 mM in water).
    • Add 100

      
      L of 1% FDAA in acetone.
      
    • Add 20

      
      L of 1M 
      
      
      .
    • Heat at 40°C for 1 hour.

  • Quenching:

    • Cool to RT. Add 20

      
      L of 2M HCl to stop the reaction.
      
    • Dilute with 200

      
      L acetonitrile/water (1:1).
      
  • Analysis (LC-MS/HPLC):

    • Column: C18 Reverse Phase.

    • Gradient: 10% to 60% Acetonitrile with 0.1% TFA over 45 mins.

    • Interpretation: The L-L diastereomer (from L-contaminant) typically elutes after the D-L diastereomer (from your D-product) for

      
      -amino acids (though this must be confirmed with standards, as elution order can flip compared to 
      
      
      -AAs depending on side-chain hydrophobicity).
References
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta. Link

  • Podlech, J., & Seebach, D. (1995).[1][5] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Marfey, P. (1984). "Determination of D-amino acids as diastereomeric derivatives by high-performance liquid chromatography." Carlsberg Research Communications. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). "Beta-Peptides: From Structure to Function." Chemical Reviews. Link

  • Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[1][2][4][5][6][7][8][9][10][11][12] Link

Methodological & Application

Application Notes and Protocols for the Deprotection of C-Terminal Benzyl Esters in β-Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Final Step in β-Peptide Synthesis

The synthesis of β-peptides, peptidomimetics with a backbone comprised of β-amino acids, has garnered significant interest in medicinal chemistry and materials science due to their unique conformational properties and remarkable resistance to proteolytic degradation. The strategic use of protecting groups is fundamental to the successful assembly of these complex molecules. Among the various protecting groups for the C-terminal carboxylate, the benzyl ester (OBzl) remains a widely employed choice due to its stability under the conditions of solid-phase peptide synthesis (SPPS) and its versatile deprotection pathways.[1]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for the deprotection of C-terminal benzyl esters in β-peptides. We will delve into the mechanistic underpinnings of each technique, present field-proven protocols, and discuss critical considerations for maintaining the integrity of the β-peptide backbone and stereocenters. While the fundamental principles of OBzl deprotection are shared with α-peptide chemistry, the distinct conformational landscape of β-peptides necessitates a nuanced approach to ensure high-yield and high-purity outcomes.

Core Deprotection Methodologies: A Comparative Overview

The selection of an appropriate deprotection strategy is contingent upon the overall protecting group scheme of the β-peptide, the presence of sensitive functional groups, and the desired scale of the reaction. The three principal methods for the cleavage of benzyl esters are:

  • Catalytic Hydrogenolysis: The most common and often cleanest method, employing hydrogen gas and a palladium catalyst.[1]

  • Catalytic Transfer Hydrogenation: A safer and often more practical alternative to traditional hydrogenation, utilizing a hydrogen donor in the presence of a palladium catalyst.[2][3]

  • Acid-Catalyzed Cleavage (Acidolysis): A robust method suitable for substrates that are sensitive to hydrogenation but stable under strongly acidic conditions.[1]

The following table provides a high-level comparison of these methodologies:

FeatureCatalytic Hydrogenolysis (H₂/Pd/C)Catalytic Transfer HydrogenationAcid-Catalyzed Cleavage (TFA/HF)
Primary Reagents H₂, Pd/C or Pd(OH)₂/CH-donor (e.g., HCOOH, NH₄HCOO), Pd/CStrong acid (e.g., TFA, HF), Scavengers
Key Advantages Clean reaction, high yields, mild conditionsAvoids use of H₂ gas, rapid, good for sulfur-containing peptidesRobust, simultaneous deprotection of other acid-labile groups
Key Disadvantages Catalyst poisoning by sulfur, requires specialized equipment (hydrogenator)Can require higher catalyst loading, potential for side reactions with some H-donorsHarsh conditions, risk of side reactions (racemization, alkylation), requires scavengers
Compatibility Sensitive to sulfur-containing residuesGenerally good, but H-donor choice is criticalIncompatible with acid-labile protecting groups

Method 1: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a widely employed method for the deprotection of benzyl esters due to its mild conditions and the clean formation of the free carboxylic acid and toluene as the only byproduct.[1] The reaction involves the heterogeneous catalysis by a palladium catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas.

Causality Behind Experimental Choices
  • Catalyst Selection: 10% Palladium on carbon (Pd/C) is the workhorse catalyst for this transformation. For more sterically hindered substrates or peptides prone to aggregation, Pearlman's catalyst (Pd(OH)₂/C) can exhibit higher activity.

  • Solvent System: Protic solvents like methanol (MeOH), ethanol (EtOH), and acetic acid (AcOH) are commonly used as they facilitate the protonolysis step in the mechanism and effectively dissolve a wide range of peptides. The choice of solvent can also influence the swelling of the solid support in on-resin deprotection.

  • Hydrogen Source: Hydrogen gas, typically supplied from a balloon or a pressurized hydrogenation apparatus, is the reductant. It is crucial to ensure an inert atmosphere by evacuating and backfilling the reaction vessel with hydrogen to remove any oxygen, which can deactivate the catalyst.

  • Reaction Monitoring: The progress of the deprotection is conveniently monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the starting material and the appearance of the product with a different retention time (HPLC) or Rf value (TLC) indicates reaction completion.

Detailed Experimental Protocol: Solution-Phase Deprotection

This protocol is suitable for a β-peptide that has been cleaved from the solid support with the C-terminal benzyl ester intact.

Materials:

  • β-peptide-OBzl

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade or higher)

  • Hydrogen gas supply (balloon or hydrogenator)

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Vacuum line

Procedure:

  • Dissolution: Dissolve the β-peptide-OBzl in methanol to a concentration of approximately 0.05-0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10-20% by weight of 10% Pd/C to the solution. The catalyst should be handled in a fume hood, and care should be taken to avoid ignition of the dry catalyst in the presence of flammable solvents.

  • Inerting the Atmosphere: Securely attach a hydrogen-filled balloon to the flask via a three-way stopcock. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this evacuation-backfill cycle three times to ensure a complete hydrogen atmosphere.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).

  • Monitoring: Monitor the reaction progress by HPLC or TLC. A typical reaction time is 2-16 hours.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected β-peptide.

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) offers a convenient and often safer alternative to using flammable hydrogen gas.[2] In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a palladium catalyst. This technique is particularly advantageous for laboratories not equipped for high-pressure hydrogenations and can sometimes offer improved chemoselectivity.[3]

Causality Behind Experimental Choices
  • Hydrogen Donor: A variety of hydrogen donors can be employed, with formic acid and its salts (e.g., ammonium formate) being the most common.[4] The choice of donor can influence the reaction rate and selectivity. For instance, formic acid can serve as both the hydrogen source and an acidic solvent, which can be beneficial for peptide solubility.[4]

  • Catalyst and Solvent: As with catalytic hydrogenolysis, 10% Pd/C is the standard catalyst, and protic solvents like methanol or ethanol are typically used.

  • Temperature: CTH reactions are often performed at room temperature or with gentle heating to accelerate the reaction rate.

Detailed Experimental Protocol: Solution-Phase Deprotection using Formic Acid

Materials:

  • β-peptide-OBzl

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (ACS grade or higher)

  • Formic Acid (≥95%)

  • Celite® or a similar filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the β-peptide-OBzl in methanol in a round-bottom flask with a magnetic stir bar.

  • Reagent Addition: Carefully add 10% Pd/C (10-20% by weight) to the solution.

  • Hydrogen Donor Addition: Slowly add formic acid (5-10 equivalents) to the stirred suspension. An effervescence may be observed as hydrogen is generated in situ.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by HPLC or TLC. CTH reactions are often faster than direct hydrogenation, with typical reaction times ranging from 30 minutes to a few hours.

  • Work-up and Isolation: Follow the same work-up and isolation procedure as described for catalytic hydrogenolysis (steps 6 and 7).

Method 3: Acid-Catalyzed Cleavage (Acidolysis)

Acidolysis is a robust method for the removal of benzyl esters, particularly in the context of the Boc/Bzl solid-phase synthesis strategy, where a final global deprotection with a strong acid is employed.[1] This method is suitable for β-peptides that do not contain other acid-labile protecting groups that need to be preserved.

Causality Behind Experimental Choices
  • Acid Reagent: Anhydrous hydrogen fluoride (HF) or trifluoroacetic acid (TFA) are the most common reagents for strong acid cleavage.[5] Due to its extreme toxicity and the requirement for specialized equipment, HF is less commonly used in modern research labs. TFA is a more common choice, often used in a "cleavage cocktail" with scavengers.

  • Scavengers: During acidolysis, the benzyl group is cleaved as a benzyl cation, a reactive electrophile that can cause side reactions, such as the alkylation of sensitive amino acid side chains (e.g., tryptophan, methionine, and tyrosine).[6] Scavengers, such as triisopropylsilane (TIS), water, and thioanisole, are added to the cleavage cocktail to trap these reactive cations.[7]

  • Temperature and Time: Acidolysis is typically carried out at room temperature for a few hours. The reaction time is optimized to ensure complete deprotection while minimizing acid-catalyzed degradation of the peptide.

Detailed Experimental Protocol: TFA-Mediated Deprotection and Cleavage from Resin

This protocol describes the final cleavage of a β-peptide from a solid-phase resin, with concomitant removal of the C-terminal benzyl ester and other acid-labile side-chain protecting groups.

Materials:

  • β-peptide-resin (with C-terminal OBzl)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Reaction vessel (e.g., a fritted syringe or a specialized cleavage vessel)

  • Shaker or rocker

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. A common mixture is TFA/TIS/Water (95:2.5:2.5 v/v/v). The volume of the cocktail should be sufficient to swell the resin (typically 10 mL per gram of resin).

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: After the cleavage reaction is complete, filter the TFA solution containing the cleaved peptide into a cold solution of diethyl ether. This will precipitate the deprotected β-peptide.

  • Isolation: Collect the precipitated peptide by centrifugation. Wash the peptide pellet with cold diethyl ether multiple times to remove the scavengers and other small molecule impurities.

  • Drying and Purification: Dry the crude peptide under vacuum. The crude product is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Deprotection Workflows

Catalytic Hydrogenolysis/Transfer Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve β-peptide-OBzl in Solvent (e.g., MeOH) B Add Pd/C Catalyst A->B C Introduce Hydrogen Source (H₂ gas or H-donor) B->C D Stir at Room Temperature C->D E Monitor by HPLC/TLC D->E Until completion F Filter through Celite® to remove catalyst E->F G Remove Solvent under Reduced Pressure F->G H Obtain Crude Deprotected β-peptide G->H

Caption: General workflow for catalytic hydrogenolysis and transfer hydrogenation.

Acid-Catalyzed Cleavage Workflow

G cluster_cleavage Cleavage from Resin cluster_isolation Isolation cluster_purification Purification A Prepare Cleavage Cocktail (TFA/Scavengers) B Add Cocktail to β-peptide-resin A->B C Agitate for 2-4 hours B->C D Filter TFA solution C->D E Precipitate Peptide in Cold Diethyl Ether D->E F Collect Peptide by Centrifugation E->F G Wash Peptide with Cold Ether F->G H Dry Crude Peptide G->H I Purify by RP-HPLC H->I

Caption: Workflow for TFA-mediated deprotection and cleavage from resin.

Scientific Integrity and Logic: Addressing Potential Side Reactions

The successful deprotection of the OBzl group requires careful consideration of potential side reactions that can compromise the purity and integrity of the final β-peptide product.

  • Racemization: While the C-terminal β-amino acid is less prone to racemization via the oxazolone mechanism that can plague α-peptides, harsh basic or acidic conditions should be avoided. The methods described herein, when performed under the recommended mild conditions, generally do not lead to significant racemization.[8]

  • Alkylation of Sensitive Residues: As mentioned, the benzyl cation generated during acidolysis is a potent electrophile. The inclusion of scavengers is non-negotiable when using TFA or HF to prevent the modification of nucleophilic side chains.[6]

  • Catalyst Poisoning: Sulfur-containing residues, such as methionine and cysteine, can poison palladium catalysts, inhibiting hydrogenolysis.[9] In such cases, catalytic transfer hydrogenation with a suitable donor or increasing the catalyst loading may be effective. Alternatively, acid-catalyzed cleavage is a viable option.

  • Backbone Stability of β-Peptides: β-peptides are known for their enhanced stability against enzymatic degradation. While they are generally stable under the deprotection conditions described, prolonged exposure to strong acids should be minimized to prevent any potential acid-catalyzed hydrolysis of the peptide backbone, particularly at sensitive sequences.

Conclusion: A Pathway to High-Purity β-Peptides

The deprotection of the C-terminal benzyl ester is a critical final step in the synthesis of β-peptides. The choice of methodology—catalytic hydrogenolysis, catalytic transfer hydrogenation, or acid-catalyzed cleavage—should be made in the context of the overall synthetic strategy and the specific characteristics of the target β-peptide. By understanding the underlying chemical principles and adhering to carefully optimized protocols, researchers can confidently and efficiently obtain high-purity β-peptides for a wide range of applications in drug discovery and materials science.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Albericio, F., & Kruger, H. G. (2012). Protecting Groups in Peptide Synthesis. In Peptide and Protein Synthesis. Springer.
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: From structure to function. Chemical Reviews, 101(10), 3219–3232. [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490–491. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1124 - Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. [Link]

  • Gowda, D. C. (2001). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 40(11), 1078-1081.
  • Haydl, A. M., & Kappe, C. O. (2025). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Angewandte Chemie International Edition, 64(e202509939). [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Li, P., & Roller, P. P. (2002). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5845. [Link]

  • Liu, L. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. [Link]

  • Sivanandaiah, K. M., et al. (1984). Catalytic transfer hydrogenation in peptide synthesis: a review. Journal of the Indian Institute of Science, 65(11), 275-285.
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]

  • Polypeptide Group. (2022). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]

  • Choi, J. S., et al. (2023). Scheme of the peptide synthesis, deprotection, reduction, cleavage, and... ResearchGate. [Link]

  • Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed.: Synthesis of Peptides and Peptidomimetics. Thieme.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
  • van der Meijden, M. (2018). Chemically fuelled deracemization of amino acids. Radboud University.

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Solubility Challenges of Boc-D-beta-homoglutamic acid(OBzl) in DMF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility issues with Boc-D-beta-homoglutamic acid(OBzl) in N,N-Dimethylformamide (DMF). This guide provides a structured, in-depth approach to troubleshooting, moving from fundamental principles to advanced protocols, ensuring you can proceed with your experiments confidently and efficiently.

Part 1: Foundational Knowledge - Understanding the Molecule and the Solvent

Before troubleshooting, it is crucial to understand the chemical characteristics of both the solute and the solvent. This knowledge forms the basis for rational experimental design.

FAQ: What are the structural features of Boc-D-beta-homoglutamic acid(OBzl) that influence its solubility?

Boc-D-beta-homoglutamic acid(OBzl) is a protected amino acid derivative with specific features that dictate its behavior in solvents.[1][2][3]

  • Hydrophobic Protecting Groups: The molecule has two significant hydrophobic protecting groups:

    • Boc (tert-butyloxycarbonyl): Protects the amino group. Its bulky, nonpolar nature significantly reduces aqueous solubility and promotes solubility in organic solvents.[4]

    • OBzl (Benzyl ester): Protects one of the carboxyl groups. The phenyl ring is highly nonpolar, further contributing to the compound's hydrophobicity.[4]

  • Free Carboxylic Acid: The presence of an unprotected carboxylic acid group provides a site for potential hydrogen bonding and gives the molecule an acidic character.

  • Overall Polarity: The combination of large, nonpolar protecting groups with the polar backbone and free carboxyl group results in a molecule that is generally soluble in polar aprotic solvents like DMF.[2][4][5] DMF is an excellent solvent for peptide synthesis precisely because it can effectively solvate such molecules.[6][7]

Given these properties, insolubility in high-quality DMF is an unexpected event that points toward specific, resolvable issues such as kinetics of dissolution, aggregation, or solvent quality.

Part 2: Troubleshooting Guide - A Step-by-Step Resolution Workflow

This section is designed as a practical, question-and-answer-based workflow to systematically address solubility problems.

Question 1: I've added Boc-D-beta-homoglutamic acid(OBzl) to DMF, but it's not dissolving or the solution appears cloudy. What are the initial steps?

When a compound that is expected to be soluble fails to dissolve, the issue often lies in the kinetics of dissolution or minor aggregation. Physical agitation is the first and simplest intervention. A cloudy or hazy appearance often suggests the formation of fine particulates or aggregates that have not yet been fully solvated.[8]

G cluster_0 start Start: Compound added to DMF vortex 1. Vortex / Stir Vigorously (2-5 min) start->vortex sonicate 2. Sonicate (5-15 min) vortex->sonicate If not dissolved observe Observe Solution sonicate->observe success Result: Clear Solution (Proceed with experiment) observe->success Clear fail Result: Still Insoluble / Cloudy (Proceed to Advanced Steps) observe->fail Not Clear

Caption: Initial steps for resolving solubility issues.

  • Preparation: Ensure your glassware is clean and dry. Use fresh, high-purity (anhydrous grade, if possible) DMF.

  • Addition: Add the desired volume of DMF to the vial containing the weighed Boc-D-beta-homoglutamic acid(OBzl). It is often better to add the solid to the solvent gradually.

  • Vortexing: Securely cap the vial and vortex vigorously for 2-5 minutes. Visually inspect for dissolution.

  • Sonication: If the solid persists or the solution is cloudy, place the vial in a bath sonicator. Sonicate for 5-15 minutes.[9][10][11] Sonication uses ultrasonic waves to break apart solid aggregates and accelerate the dissolution process.

  • Final Inspection: Remove the vial and inspect again. If the solution is clear, you can proceed. If not, move to the next troubleshooting step.

Question 2: I've tried sonication and vortexing, but the compound remains undissolved. What's next?

If physical agitation at room temperature is insufficient, the next step is to gently increase the kinetic energy of the system by warming. Increasing the temperature often enhances the solubility of solids in liquids.[12][13][14] However, this must be done with caution to avoid thermal degradation of the compound.

  • Setup: Place the vial containing the DMF and compound mixture in a heating block or a temperature-controlled water bath.

  • Heating: Gently warm the solution while stirring or intermittently vortexing. Do not exceed the recommended temperature to prevent potential degradation or side reactions.

  • Monitoring: Observe the solution closely as the temperature increases. The compound should dissolve to form a clear solution.

  • Cooling: Once dissolved, remove the vial from the heat source and allow it to cool slowly to room temperature. It is critical to observe if the compound precipitates out upon cooling. If it remains in solution, the initial problem was likely poor dissolution kinetics.

ParameterRecommended ValueRationale & Precautions
Temperature Range 30 - 40°CSufficient to increase kinetic energy without risking degradation of the Boc group or the compound itself.[9][10]
Heating Time 10 - 20 minutesExtended heating is generally not necessary and increases the risk of side reactions.
Observation Monitor for color changeAny significant color change (e.g., yellowing) may indicate compound degradation.
Post-Cooling Observe for precipitationIf precipitation occurs, the solution was likely supersaturated. Consider using a larger volume of solvent or a co-solvent.
Question 3: Heating didn't work or is not an option for my experiment. Can I use a co-solvent?

Yes. Co-solvency is a powerful technique to enhance the solubility of poorly soluble compounds.[15][16] A co-solvent is a second, miscible solvent added in a small quantity to the primary solvent to alter its polarity and solvating properties. For a hydrophobic molecule like Boc-D-beta-homoglutamic acid(OBzl), a co-solvent can help disrupt intermolecular interactions and prevent aggregation.

  • Selection: Choose a suitable co-solvent from Table 2 below. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solvating power for polar and nonpolar compounds.

  • Initial Dissolution: Add a small volume of the chosen co-solvent (e.g., 5-10% of the final desired volume) directly to the undissolved solid. Vortex until the solid dissolves in the pure co-solvent.

  • Dilution: Once a clear, concentrated solution is formed, slowly add the primary solvent (DMF) dropwise while continuously vortexing or stirring until the final desired concentration is reached.

  • Observation: Monitor for any signs of precipitation during the dilution step. If the solution remains clear, the co-solvent approach was successful.

Co-SolventTypical % (v/v)ProsCons
DMSO 5 - 20%Excellent solvating power for a wide range of compounds. Can disrupt aggregation.[17]Higher boiling point than DMF, can be difficult to remove. May not be compatible with all downstream applications.
NMP 10 - 30%Similar to DMF but can be a stronger solvent for some hydrophobic peptides.[7]Also has regulatory scrutiny in some regions. More viscous than DMF.
DCM 5 - 15%Lower boiling point, easy to remove. Can help solvate very hydrophobic moieties.More volatile and less polar than DMF. May not be suitable for all reaction types.[18]
Question 4: My solution is still hazy. Could this be an aggregation issue?

Yes, aggregation is a primary cause of apparent insolubility, especially with protected amino acids and peptides.[19] Molecules can self-associate through hydrogen bonding or hydrophobic interactions to form higher-order structures that are difficult to solvate.[20] This can result in a cloudy or gelatinous mixture rather than a true solution.

The methods already described—sonication, heating, and co-solvents—are all effective at disrupting aggregates. If these fail, it indicates strong aggregation that may require more specialized reagents, though this is rare for a single amino acid derivative. For highly persistent aggregation, chaotropic salts like LiCl can be added in low concentrations (e.g., 0.1 M), but this will alter the reaction medium and should only be used if compatible with subsequent experimental steps.[19]

Question 5: I suspect my DMF is the problem. How can I address this, and what are the alternatives?

Solvent quality is paramount. DMF can degrade over time, especially if exposed to moisture or light, to form dimethylamine and formic acid.[18] Dimethylamine is a nucleophile that can prematurely cleave Fmoc groups in peptide synthesis and could potentially react with your compound or affect its solubility.

  • Check Your Solvent: Always use a fresh bottle of high-purity, anhydrous DMF from a reputable supplier. If your bottle is old or has been opened many times, consider replacing it.

  • Consider Alternatives: If solubility in fresh DMF is still an issue, switching to a different primary solvent is a valid strategy.

G cluster_0 start Problem: Insoluble in High-Purity DMF check_agg Assess Aggregation (Hazy/Gel-like appearance?) start->check_agg switch_solvent Switch Primary Solvent start->switch_solvent No, appears crystalline check_agg->switch_solvent Yes, strong aggregation suspected nmp Try N-Methyl-2-pyrrolidone (NMP) (Stronger solvent for hydrophobic peptides) switch_solvent->nmp dmso Try Dimethyl Sulfoxide (DMSO) (Excellent solvating power, use as last resort) switch_solvent->dmso success Result: Clear Solution (Validate compatibility with reaction) nmp->success dmso->success

Caption: Decision process for switching primary solvents.

  • N-Methyl-2-pyrrolidone (NMP): Often considered a slightly stronger solvent than DMF for aggregating or hydrophobic sequences and is a common alternative in peptide synthesis.[7][18]

  • Dimethyl Sulfoxide (DMSO): A very powerful polar aprotic solvent that can dissolve many compounds that are insoluble in other solvents. It should be used with care as it can be difficult to remove and may interfere with certain reactions.[9][21]

Part 3: Preventative Measures & Best Practices

To avoid solubility issues, adhere to the following best practices:

  • Proper Storage: Store your Boc-D-beta-homoglutamic acid(OBzl) in a cool, dry, and dark place, preferably under an inert atmosphere, to prevent degradation.[1]

  • Use High-Quality Solvents: Always use fresh, high-purity, anhydrous grade DMF or other solvents.

  • Perform a Small-Scale Test: Before committing your entire batch of material, test the solubility of a small amount first.[9][10] This saves valuable material and time.

  • Incremental Addition: When preparing solutions, add the solid to the solvent in portions while continuously agitating. This prevents the formation of large clumps that are difficult to dissolve.

By following this structured guide, you can systematically diagnose and resolve solubility issues with Boc-D-beta-homoglutamic acid(OBzl), ensuring the integrity and success of your research.

References
  • Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

  • ResearchGate. (2023). DMF dissolving hydrophobic peptides? Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Retrieved from [Link]

  • Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Ottokemi. (n.d.). Boc-L-glutamic acid 5-benzyl ester, 98%+. Retrieved from [Link]

  • ResearchGate. (2015). Are there any alternative solvents for DMF-DCM? Retrieved from [Link]

  • Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Retrieved from [Link]

  • Roy, S., Mahali, K., & Dolui, B.K. (n.d.). Thermodynamic Interactions Due to Transfer of Amino Acids, Glycine and DL-Alanine from Water to Aqueous Mixture of Cationophilic Dipolar Aprotic N,N-Dimethyl Formamide. Asian Journal of Chemistry.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Amend, J., & Helgeson, H. (1997). Solubilities of the common L-α-amino acids as a function of temperature and solution pH. Pure and Applied Chemistry.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • RSC Publishing. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Retrieved from [Link]

  • Wimley, W. C., & White, S. H. (n.d.). Temperature dependence of amino acid hydrophobicities. PMC.
  • AAPPTec. (n.d.). Boc-Glu(OBzl)-OH, CAS 13574-13-5. Retrieved from [Link]

  • Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • SpringerLink. (2021). Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Retrieved from [Link]

  • MDPI. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boc-L-beta-Homoaspartic acid. PubChem. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Beta-Amino Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-Boc-D-Glutamic acid 5-benzyl ester. PubChem. Retrieved from [Link]

  • PubMed. (2002). Fourier transform IR study of aggregational behavior of N-acetyl-L- and N-butyloxycarbonyl-L-glutamic acid oligomeric benzyl esters in dioxane and benzene: beta-turn. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

Sources

overcoming difficult sequences involving beta-homo amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Difficult Sequences Involving Beta-Homo Amino Acids

Role: Senior Application Scientist Status: Active Guide [v2025.1]

Introduction: The "Beta" Challenge

Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard SPPS protocols—which work flawlessly for


-peptides—are failing with 

-homo amino acids.

The Core Problem:


-homo amino acids contain an extra methylene group (

) between the amine and the carboxylic acid. While this confers proteolytic stability (making them excellent drug candidates), it introduces two critical synthetic hurdles:
  • Steric Occlusion: The extra backbone length increases the freedom of motion but also the steric bulk around the nucleophilic amine, slowing down acylation kinetics.

  • Early-Onset Aggregation: Unlike

    
    -peptides which typically aggregate after 10-15 residues, 
    
    
    
    -peptides can form extremely stable secondary structures (like the 14-helix ) as early as 4-6 residues. This "on-resin folding" collapses the polymer matrix, preventing reagents from reaching the growing chain.

This guide provides a self-validating, step-by-step troubleshooting system to overcome these barriers.

Module 1: Coupling Efficiency (The "No Reaction" Error)

Symptom: Incomplete coupling (deletion sequences) observed by LC-MS; Kaiser test remains positive after standard coupling.

Mechanism of Failure

Standard reagents (HBTU/HCTU) rely on the formation of an active ester. With


-amino acids, the acylation rate is significantly slower. If the coupling is not "pushed," the active ester hydrolyzes or rearranges (guanidinylation) before the amine can attack.
Protocol: The "Power Coupling" System

Do not use HBTU. Switch to the following protocol for all


-residues.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The aza-analog (HOAt) is a superior leaving group to HOBt, accelerating the reaction by varying the local pH at the active site [1].

  • Base: HOAt/DIEA (Diisopropylethylamine).

  • Method: Microwave-Assisted SPPS (MW-SPPS).

Step-by-Step Workflow:

  • Swell Resin: DCM (20 min) followed by DMF (20 min). Crucial:

    
    -peptides alter resin swelling properties.
    
  • Activation: Dissolve

    
    -Fmoc-AA (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq) immediately before delivery.
    
  • Microwave Cycle:

    • Temp: 75°C

    • Power: 30W (variable)

    • Time: 2 x 10 minutes (Double Couple).

  • Monitoring: Perform a Chloranil Test (not just Kaiser).

    
    -amines can sometimes behave like secondary amines in terms of detection sensitivity due to the local environment.
    
Visualization: Coupling Decision Tree

CouplingLogic Start Start Coupling Cycle Standard Attempt Standard (HBTU/DIEA, RT, 1hr) Start->Standard Check Kaiser/Chloranil Test Standard->Check Pass Proceed to Deprotection Check->Pass Negative (Clear) Fail Incomplete Coupling Check->Fail Positive (Blue) Retry1 Retry: Double Couple HATU/HOAt @ 75°C (MW) Fail->Retry1 Check2 Re-Test Retry1->Check2 Check2->Pass Negative Fail2 Still Positive? Check2->Fail2 Positive Nuke The 'Magic Mixture' (HATU + LiCl/DMF) Fail2->Nuke

Caption: Logical workflow for escalating coupling conditions when standard protocols fail.

Module 2: Aggregation & Solvation (The "Truncation" Error)

Symptom: Synthesis proceeds well for 5-6 residues, then yields plummet. LC-MS shows a "ladder" of truncated peptides.

Mechanism of Failure

-peptides form stable helices (14-helix, 12-helix) that stack via intermolecular hydrogen bonding. This creates a "brick wall" on the resin bead. Solvents like pure DMF cannot disrupt these H-bonds, causing the resin to shrink and occlude the reactive termini [2].
Protocol: Chaotropic Disruption

You must disrupt the hydrogen bond network.

The "Magic Mixture" Solvent System: Instead of pure DMF, use 0.4M LiCl in DMA (Dimethylacetamide) or NMP .

  • Why? Lithium ions (

    
    ) are chaotropic; they coordinate with the peptide backbone amides, disrupting the inter-chain hydrogen bonds and "linearizing" the peptide, making the N-terminus accessible again [3].
    

Resin Selection Strategy: Switch to a PEG-based resin (e.g., ChemMatrix or NovaPEG). Polystyrene (PS) resins are hydrophobic and exacerbate


-peptide aggregation. PEG resins swell better in the polar solvents required to solubilize 

-sequences.

Data: Solvent Efficacy on


-Peptide Coupling Yield 
Solvent SystemAggregation StateCoupling Yield (Residue 8)Recommendation
DMF (Standard) High (Gelation)< 30%Avoid for >5 residues
DCM/DMF (1:1) Moderate45-50%Acceptable for short chains
NMP Low70-80%Good baseline
0.4M LiCl in DMA Dissolved > 98% Gold Standard
Visualization: Aggregation Breaking

Aggregation Aggregated Aggregated Beta-Peptide (H-Bond Network) Solvent Add Chaotropic Salt (LiCl / DMA) Aggregated->Solvent Treatment Disrupted Disrupted H-Bonds (Li+ Coordination) Solvent->Disrupted Mechanism Accessible Accessible Amine (High Yield) Disrupted->Accessible Result

Caption: Mechanism of Lithium Chloride (LiCl) in disrupting beta-sheet/helix aggregation.

Module 3: Cleavage & Side Reactions

Symptom: Correct mass observed, but significant impurities (+18 Da, +56 Da) or poor solubility after cleavage.

Common Side Reactions
  • Aspartimide Formation: Like

    
    -peptides, 
    
    
    
    -Asp sequences are prone to cyclization. This is accelerated by microwave heating.[1][2][3]
    • Fix: Add 0.1M HOBt to the piperidine deprotection solution.[4] The acidity suppresses the ring closure.

  • Incomplete Deprotection: The Fmoc group on a

    
    -residue buried in a helix is hard to remove.
    
    • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) + Piperidine (20%) in DMF. DBU is a stronger base and penetrates aggregates better.

Final Cleavage Cocktail

For


-peptides, standard TFA cocktails often fail to fully solvate the resin-bound peptide during cleavage.

Recommended Cocktail:

  • TFA: 92.5%

  • TIS (Triisopropylsilane): 2.5%

  • H2O: 2.5%[4]

  • DODT (if Cys present): 2.5%

  • Time: 3-4 hours (longer than

    
    -peptides).
    

FAQ: Troubleshooting Specifics

Q: Can I use pseudoprolines to stop aggregation in beta-peptides? A: Generally, no . Pseudoprolines are oxazolidine derivatives of Ser/Thr/Cys specific to the


-backbone. They do not exist in the same commercial capacity for 

-amino acids. You must rely on Backbone Protection (Hmb/Dmb) or the LiCl/DMA solvent system described in Module 2 [4].

Q: My beta-peptide is insoluble in water/acetonitrile after cleavage. How do I purify it? A:


-peptides are highly structured and often hydrophobic.
  • Dissolution: Dissolve crude peptide in HFIP (Hexafluoroisopropanol) or pure Acetic Acid before injecting onto HPLC.

  • Column: Use a C4 column (instead of C18) or a wide-pore (300Å) C18 column to prevent irreversible adsorption.

  • Temp: Run the HPLC column at 60°C to sharpen peaks.

Q: Does microwave heating cause racemization in beta-amino acids? A:


-amino acids are generally more resistant  to racemization (epimerization) than 

-amino acids because the formation of the oxazolone intermediate (the primary pathway for racemization) is energetically less favorable (forming a 6-membered ring vs. a 5-membered ring). However, do not exceed 75°C to be safe.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5] An efficient peptide coupling additive.[2][6][7] Journal of the American Chemical Society.

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.

  • Sampson, W. R., et al. (2011). The synthesis of difficult peptides using chaotropic salts. Journal of Peptide Science.

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

Sources

Validation & Comparative

Structural Analysis of Beta-Peptide Secondary Structures via CD Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Beta-peptides (


-peptides) have emerged as a powerful class of peptidomimetics due to their resistance to proteolytic degradation and ability to form stable, predictable secondary structures (

-foldamers). Unlike

-peptides, which primarily form

-helices and

-sheets,

-peptides adopt unique helical architectures defined by their hydrogen-bonding patterns (e.g., 14-helix, 12-helix, 10-helix).

Circular Dichroism (CD) spectroscopy is the primary tool for the rapid structural characterization of these molecules. However, the rules of interpretation for


-peptides do not apply  to 

-peptides. This guide provides a technical comparison of CD against high-resolution alternatives, details the specific spectral signatures of

-peptide foldamers, and outlines a validated experimental protocol to distinguish intrinsic folding from aggregation.

Strategic Comparison: CD vs. NMR vs. X-ray[1]

While NMR and X-ray crystallography provide atomic-resolution data, CD spectroscopy is the industry standard for high-throughput screening of foldamer stability. The following table compares these techniques specifically for


-peptide analysis.
FeatureCD Spectroscopy Solution NMR X-ray Crystallography
Primary Output Global secondary structure (Helicity/Folding propensity)Atomic-level structure, NOE constraints, H-bonding3D atomic coordinates, Packing interactions
Sample Requirement Low (

10-50

g), 0.1-1.0 mg/mL
High (

2-10 mg), 1-5 mM
High (requires diffracting crystals)
Time to Result Minutes (Rapid Screening)Days to Weeks (Acquisition + Assignment)Weeks to Months (Screening + Refinement)
Solvent Flexibility High (Water, MeOH, TFE, Liposomes)Limited (Deuterated solvents required)Solid state (Crystal packing forces may distort structure)
Dynamic Range Excellent for melting curves (

) and solvent titrations
Good for dynamics (

), but slow for titrations
Static snapshot (Cryo-temperature)
Beta-Peptide Specific Limitation Cannot determine atomic coordinates; reference sets for % helicity are limited.Signal overlap in oligomers >10 residues without labeling.Crystallization of short

-peptides is notoriously difficult.
Decision Logic: When to Use Which?

DecisionMatrix Start Start: Beta-Peptide Structural Question Screening Is this a primary screen of multiple sequences? Start->Screening Detailed Do you need atomic coordinates? Screening->Detailed No CD USE CD SPECTROSCOPY (Rapid, Solvent/Temp Scans) Screening->CD Yes NMR USE SOLUTION NMR (NOE patterns, H-bonds) Detailed->NMR Solution State XRAY USE X-RAY CRYSTALLOGRAPHY (If crystalizable) Detailed->XRAY Solid State Aggregation Is aggregation/bundling suspected? Aggregation->NMR Map Intermolecular NOEs AUC USE AUC + CD (Analytical Ultracentrifugation) Aggregation->AUC Confirm Oligomer State CD->Aggregation Ambiguous Spectrum?

Figure 1: Decision matrix for selecting the appropriate structural analysis technique for beta-peptides.

Technical Deep Dive: CD Signatures of Beta-Peptides

The interpretation of


-peptide CD spectra is distinct from 

-peptides.[1] The position of the minimum and maximum ellipticity is dictated by the specific hydrogen-bonding network (helix type).
Spectral Fingerprints[3]
Secondary StructureCharacteristic Minimum (

)
Characteristic Maximum (

)
Structural Notes
14-Helix 214 - 216 nm 196 - 198 nm Most common

-peptide fold (analogous to

-helix). Stabilized by C14 H-bonds (

).
12-Helix 205 - 208 nm 190 - 192 nm Stabilized by C12 H-bonds. Often formed by cyclic residues (e.g., ACPC, ACHC).
10-Helix ~200 - 205 nm < 190 nm Less common; stabilized by C10 H-bonds.
10/12-Helix Broad band < 210 nmVariableMixed helix type, often seen in alternating sequences.[2]
Aggregated 14-Helix ~205 nm ~190 nm CRITICAL WARNING: Self-assembly of 14-helices causes a blue shift, mimicking the 12-helix signal.
The "205 nm" Trap

A major pitfall in


-peptide analysis is the 205 nm minimum .
  • Scenario A: A monomeric 12-helix (intrinsic fold).

  • Scenario B: A self-assembled/aggregated 14-helix (quaternary structure).

  • Differentiation: You must perform a concentration-dependence assay. If the signal intensity or shape changes upon dilution, the structure is likely an aggregate (Scenario B). If it remains constant, it is an intrinsic 12-helix (Scenario A).

Experimental Protocol: Validated Workflow

This protocol ensures high-quality data and controls for the unique solvent/concentration dependencies of


-peptides.
Materials
  • Instrument: CD Spectropolarimeter (e.g., Jasco J-1500, Chirascan).

  • Cuvettes: Quartz, 1 mm path length (standard) and 0.1 mm (for high concentration/absorbing buffers).

  • Buffer: 10 mM Phosphate (pH 7) or 10 mM Tris-Fluoride. Avoid Chloride ions (strong absorbance < 200 nm) and high concentrations of Tris.

  • Solvents: Spectroscopic grade Methanol (MeOH), Trifluoroethanol (TFE).

Step-by-Step Methodology
Step 1: Sample Preparation & Concentration Determination[3]
  • Dissolve lyophilized

    
    -peptide in water or buffer.
    
  • Critical: Determine concentration accurately. Unlike proteins, standard Bradford/BCA assays may fail. Use UV absorbance at 280 nm (if Tyr/Trp present) or Quantitative Amino Acid Analysis (AAA) for precise MRE calculations.

  • Prepare a stock solution (e.g., 200

    
    M).
    
Step 2: The "Solvent Switch" Screen

-peptides often show enhanced folding in organic solvents.
  • Prepare three samples:

    • A: 100% Aqueous Buffer.

    • B: 50% MeOH / 50% Buffer.

    • C: 100% MeOH (or TFE).

  • Acquire spectra (190–260 nm) for all three.

  • Interpretation: A 14-helix is often significantly stabilized in MeOH. If the spectrum in water is disordered (min ~200 nm) but shows a sharp 214 nm minimum in MeOH, the peptide has 14-helical propensity but is unstable in water.

Step 3: Concentration Dependence (Aggregation Check)
  • Prepare a dilution series: 10

    
    M, 50 
    
    
    
    M, 100
    
    
    M, 500
    
    
    M.
  • Measure CD spectra using appropriate path lengths to keep Total Absorbance (HT) < 600V (or Abs < 1.0).

  • Convert raw ellipticity (

    
    ) to Mean Residue Ellipticity (MRE).
    
  • Overlay the MRE plots. If the curves do not overlap perfectly, the peptide is aggregating.

Step 4: Data Conversion (MRE)

Convert raw data (mdeg) to Mean Residue Ellipticity (


) to allow comparison across different peptides:


  • 
    : Observed ellipticity (mdeg)
    
  • 
    : Mean Residue Weight (
    
    
    
    )
  • 
    : Path length (cm)
    
  • 
    : Concentration (mg/mL)
    
Experimental Workflow Diagram

CDWorkflow Prep 1. Sample Prep (Quantify via UV/AAA) SolventScan 2. Solvent Screen (Water vs. MeOH) Prep->SolventScan Check1 Is signal > 214 nm? SolventScan->Check1 Helix14 Likely 14-Helix Check1->Helix14 Yes (Min ~214nm) Check2 Is signal ~ 205 nm? Check1->Check2 No ConcScan 3. Concentration Scan (10 - 500 µM) Check2->ConcScan Yes (Min ~205nm) Random Unordered / Random Coil Check2->Random No (Min < 200nm) Overlay Do MRE curves overlap? ConcScan->Overlay Helix12 Intrinsic 12-Helix Overlay->Helix12 Yes (Monomer) Aggregate Aggregated 14-Helix (Bundle Formation) Overlay->Aggregate No (Oligomer)

Figure 2: Experimental workflow for validating beta-peptide secondary structure assignment.

Expert Insights & Limitations

Inapplicability of Standard Algorithms

Do not use standard secondary structure estimation software (e.g., SELCON3, CDSSTR, CONTIN) available in CD analysis packages. These algorithms rely on reference sets of globular


-proteins . Applying them to 

-peptides will yield erroneous results (e.g., predicting "beta-sheet" or "random coil" for a perfect 14-helix). Analysis should be qualitative (peak location) or comparative (relative MRE intensity).
The "End Effects"

For short


-peptides (< 6 residues), "end effects" (fraying at the termini) significantly reduce the MRE intensity. A low MRE value (

) does not necessarily mean the peptide is unfolded; it may be a stable short helix. Compare MRE values only between peptides of similar length.
MRE Magnitude
  • Typical 14-Helix MRE:

    
     to 
    
    
    
    deg cm
    
    
    dmol
    
    
    (at 214 nm).
  • Typical 12-Helix MRE:

    
     to 
    
    
    
    deg cm
    
    
    dmol
    
    
    (at 205 nm).
  • Note: These values are generally lower in magnitude than long

    
    -helices (which can reach 
    
    
    
    ).

References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Link

  • Glattli, A., et al. (2002). A New Structural Motif for Beta-Peptides: The 10/12-Helix.[1] Journal of the American Chemical Society, 124(44), 12930–12931. Link

  • Raguse, T. L., et al. (2001). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by Beta-Peptides. Journal of the American Chemical Society, 123(10), 2424–2425. Link

  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.[3][1][4][5][6][7][8][9][10][11][12][13] Nature Protocols, 1, 2876–2890. Link

Sources

A Senior Application Scientist's Guide to the Validation of Purity Standards for Boc-D-beta-homoglutamic acid(OBzl)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Peptide Synthesis

In the landscape of peptide therapeutics and drug development, the quality of the constituent building blocks is paramount. Amino acid derivatives, such as Boc-D-beta-homoglutamic acid 5-benzyl ester (Boc-D-β-Hgu(OBzl)-OH), serve as the foundational components in Solid-Phase Peptide Synthesis (SPPS).[] Their purity is not merely a quality control metric; it is a critical determinant of the success, reproducibility, and safety of the final active pharmaceutical ingredient (API).[2] Even trace impurities, such as diastereomers or incompletely protected derivatives, can be incorporated into the growing peptide chain, leading to significant challenges in purification and potentially compromising the biological activity and immunogenicity of the final product.[]

This guide provides an in-depth, objective comparison of analytical methodologies for validating the purity of Boc-D-beta-homoglutamic acid(OBzl). Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, grounding our recommendations in the principles of analytical chemistry and the practical realities of a research and development environment. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing self-validating purity standards.

Physicochemical Profile and Impurity Landscape

Boc-D-beta-homoglutamic acid(OBzl) is a derivative of D-glutamic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ester on the side-chain gamma-carboxyl group.[3] This strategic protection allows for its controlled incorporation into a peptide sequence.[4] Understanding the potential impurity profile is the first step in designing a comprehensive validation strategy.

Table 1: Potential Impurities in Boc-D-beta-homoglutamic acid(OBzl)

Impurity CategorySpecific ExamplesSource of ImpurityRationale for Control
Stereoisomeric Impurities Boc-L-beta-homoglutamic acid(OBzl)Incomplete stereochemical control during synthesis of the starting material.The presence of the incorrect enantiomer can lead to diastereomeric peptide impurities, altering the 3D structure, receptor binding, and pharmacological activity of the final peptide.[2][5]
Process-Related Impurities Unprotected D-beta-homoglutamic acid(OBzl), Di-Boc derivative, Dipeptide (Boc-D-β-Hgu-D-β-Hgu(OBzl)-OH)Incomplete reaction during the introduction of the Boc group; side reactions during synthesis.[][6]These impurities can interfere with the coupling reaction, leading to truncated or insertion sequences in the final peptide.
Degradation Products Products of Boc-deprotection (e.g., tert-butyl cation adducts)[4][7]Exposure to acidic conditions or elevated temperatures.[8]Premature deprotection can lead to unwanted side reactions and impurities that are difficult to remove.
Residual Solvents & Water Acetone, Dichloromethane, Ethyl Acetate, WaterRemnants from the synthesis and purification process.Water content must be known for accurate weighing; residual solvents are controlled for safety and regulatory compliance.[9]

A Multi-Modal Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the orthogonal application of multiple methods, each providing a different piece of the puzzle. This section compares the primary techniques used for the analysis of protected amino acids.

Core Validation Workflow

The following diagram illustrates a comprehensive workflow for the validation of Boc-D-beta-homoglutamic acid(OBzl) purity, integrating multiple analytical techniques for a self-validating assessment.

G cluster_0 Purity Validation Workflow Sample Boc-D-beta-homoglutamic acid(OBzl) Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Other Ancillary Tests Sample->Other RPHPLC RPHPLC HPLC->RPHPLC Chemical Purity ChiralHPLC ChiralHPLC HPLC->ChiralHPLC Enantiomeric Purity qNMR qNMR NMR->qNMR Identity & Assay ID ID MS->ID Molecular Weight Confirmation KF KF Other->KF Water Content OR OR Other->OR Optical Rotation Report Certificate of Analysis RPHPLC->Report ChiralHPLC->Report qNMR->Report ID->Report KF->Report OR->Report

Caption: Comprehensive Purity Validation Workflow.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of amino acid derivatives due to its high resolution and quantitative accuracy.[10][11] The increased hydrophobicity imparted by the Boc and OBzl groups makes Reversed-Phase HPLC (RP-HPLC) an ideal choice.[10]

Comparison of HPLC Methodologies

ParameterReversed-Phase HPLC (RP-HPLC)Chiral HPLC
Primary Application Determination of chemical purity; quantification of process-related impurities and degradation products.Determination of optical/enantiomeric purity; quantification of the L-enantiomer.[5]
Stationary Phase Nonpolar (e.g., C18, C8)Chiral Stationary Phase (CSP) (e.g., macrocyclic glycopeptide-based like teicoplanin).[12]
Mobile Phase Gradient of polar organic solvent (e.g., Acetonitrile) and water with an acid modifier (e.g., TFA or Formic Acid).Polar organic or reversed-phase modes, often isocratic.[12]
Key Strengths High resolving power for closely related impurities, excellent reproducibility, and widely available.The only reliable method to separate and quantify enantiomers.
Causality Note The C18 stationary phase separates molecules based on hydrophobicity. Impurities with different polarity (e.g., a deprotected acid) will have different retention times.The CSP creates a chiral environment, leading to differential transient diastereomeric interactions with the D- and L-enantiomers, resulting in different retention times.

This protocol is designed to provide a robust starting point for the analysis of Boc-D-beta-homoglutamic acid(OBzl).

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Rationale: A standard C18 column provides excellent retention and resolution for hydrophobic molecules like Boc-protected amino acids.[10]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent to improve peak shape and provides the acidic pH necessary for good chromatography of carboxylic acids.

  • Gradient:

    Time (min) % B
    0 30
    25 90
    30 90
    31 30

    | 35 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

    • Rationale: The peptide bond and aromatic benzyl group absorb strongly in this region, providing high sensitivity.[9]

  • Sample Preparation: Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structure elucidation and identity confirmation.[13] For purity analysis, quantitative NMR (qNMR) offers a direct measurement of the analyte against a certified internal standard, providing a highly accurate assay value.[14][15]

  • ¹H NMR: Provides information on the number and type of protons. The integration of signals is directly proportional to the number of protons, allowing for purity calculation against a standard with a known proton count.[13] The distinct signals for the Boc group (~1.4 ppm), benzyl group (~7.3 ppm), and the amino acid backbone protons confirm the structure.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule. The presence of the correct number of signals validates the structure and can reveal impurities that might co-elute in HPLC.[16]

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Internal Standard: Maleic acid or Dimethyl sulfone (DMSO).

    • Rationale: The internal standard must be stable, of high purity, and have signals that do not overlap with the analyte signals.[15]

  • Sample Preparation: a. Accurately weigh ~10 mg of Boc-D-beta-homoglutamic acid(OBzl) into a vial. b. Accurately weigh ~5 mg of the internal standard into the same vial. c. Dissolve the mixture in a known volume (~0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition Parameters:

    • Set a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to ensure full signal relaxation for accurate integration.

    • Acquire the spectrum with a 90° pulse.

  • Data Analysis: Purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    • Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = Purity of the standard.

Mass Spectrometry (MS)

MS is essential for confirming the molecular weight of the target compound and identifying impurities.[9] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown peaks in a chromatogram.

  • Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like amino acid derivatives.

  • Caution: The Boc group is acid-labile and can sometimes fragment in the mass spectrometer source, especially with aggressive settings or in the presence of mobile phase modifiers like TFA.[8] Observing a peak corresponding to the loss of the Boc group (M-100) is common and should be anticipated. Using a softer mobile phase modifier like formic acid can sometimes mitigate this.[8]

Comparative Summary and Data Presentation

The following table summarizes the primary analytical techniques and their roles in a comprehensive purity validation program.

Table 2: Comparison of Core Analytical Methodologies

TechniqueInformation ProvidedStrengthsLimitationsTypical Acceptance Criteria
RP-HPLC Chemical Purity, Impurity ProfileHigh resolution, quantitative, robust.[17]May not separate all impurities (e.g., enantiomers).≥ 98.0% (area %)[18]
Chiral HPLC Enantiomeric Purity (Optical Purity)Definitive method for enantiomer separation.[5]Requires specialized chiral columns and method development.≥ 99.0% enantiomeric excess (e.e.)
qNMR Identity, Assay (Absolute Purity)Highly accurate and precise for assay; provides structural confirmation.[19]Lower sensitivity than HPLC; requires a high-purity internal standard.98.0% - 102.0% (by assay)
MS Molecular Weight ConfirmationHigh sensitivity, definitive mass identification.Not inherently quantitative; potential for in-source fragmentation.[8]Conforms to theoretical mass ± tolerance
Optical Rotation Stereochemical ConfirmationQuick confirmation of bulk stereochemistry.Not quantitative for small amounts of enantiomeric impurity.Matches reference value (e.g., +5.0 - +7.0° for a related compound)[18]
Workflow for HPLC Method Validation

To ensure the trustworthiness of HPLC data, the chosen method must be validated according to established guidelines (e.g., ICH Q2).

G cluster_1 HPLC Method Validation Protocol Dev Method Development (Column & Mobile Phase Screening) Spec Specificity (Discrimination from impurities) Dev->Spec Lin Linearity (Concentration vs. Response) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Robust Robustness (Small variations in method) Prec->Robust Report Validation Report Robust->Report

Caption: Workflow for HPLC Method Validation.

Conclusion

The validation of purity standards for Boc-D-beta-homoglutamic acid(OBzl) is not a single measurement but a systematic process of inquiry. An integrated approach, leveraging the orthogonal strengths of RP-HPLC for chemical purity, chiral HPLC for enantiomeric excess, qNMR for identity and assay, and mass spectrometry for molecular weight confirmation, constitutes a self-validating system.[2] By understanding the "why" behind each technique—the separation principles of chromatography, the quantitative nature of NMR, and the structural information from mass spectrometry—researchers can design and execute a validation strategy that ensures the highest quality of this critical building block, thereby safeguarding the integrity of their downstream research and development efforts.

References

  • Common side reactions with Boc-protected amino acids and how to avoid them. Benchchem.
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids. Benchchem.
  • Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D.
  • High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.
  • CAS 35793-73-8: Boc-D-Glu(OBzl)-OH. CymitQuimica.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • Boc-D-Glu(OBzl)-OH Novabiochem 35793-73-8. Sigma-Aldrich.
  • BOC-D-MEGLU(OBZL)-OH suppliers & manufacturers in China. ChemicalBook.
  • Quality Control of Amino Acids & Peptides: A Guide. Bachem.
  • Boc-D-Glu(OBzl)-OH. PeptaNova.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing.
  • Boc-D-beta-homoglutamicacid(OBzl). Cusabio.
  • Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. Books.
  • How to Evaluate API Grade Purity: A Pharmaceutical Amino Acids Sourcing Guide. Aminowill.
  • Boc-D-Glu-OBzl | Amino Acid Deriv
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evalu
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed.
  • Novel Route of Synthesis of Some Trientine Impurities and Their Characteriz
  • High Resolution NMR Spectroscopy.
  • Guideline on the Development and Manufacture of Synthetic Peptides. European Medicines Agency (EMA).
  • Determination of optical purity of amino acids amino acid derivatives and peptides.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of rel
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • Protein Amino Acid Analysis-Techniques, Instruments, and Applic
  • Boc-Glu(OBzl)-OH ≥98.0% (T). Sigma-Aldrich.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
  • Boc-β-Glu(OBzl)-OH ≥98.0% (HPLC). Sigma-Aldrich.
  • Amino Acid Analysis by HPLC. BOC Sciences.
  • Analysis of amino acids by high performance liquid chrom
  • BOC-Amino Acids. BOC Sciences.
  • Boc-Glu-OBzl DCHA. Aapptec Peptides.
  • How can I avoid the Boc-cleavage during Mass Analysis?.
  • Boc-L-β-homoglutamic acid 6-benzyl ester. Chem-Impex.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.